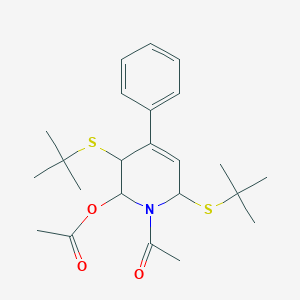
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ABT-594 and is classified as a nicotinic acetylcholine receptor agonist. The purpose of
Wirkmechanismus
ABT-594 acts as a potent agonist of the nicotinic acetylcholine receptors in the brain. This receptor is involved in the transmission of nerve impulses and is responsible for the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The activation of nicotinic acetylcholine receptors by ABT-594 leads to the release of these neurotransmitters, which can produce analgesic effects and reduce cravings for nicotine.
Biochemische Und Physiologische Effekte
ABT-594 has been shown to produce analgesic effects in animal models of chronic pain. The compound has also been shown to reduce the severity of withdrawal symptoms in animal models of nicotine addiction. ABT-594 has been shown to have a high affinity for nicotinic acetylcholine receptors in the brain, which may contribute to its potent analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-594 has several advantages for use in lab experiments. It has a high affinity for nicotinic acetylcholine receptors, which makes it a potent agonist for these receptors. ABT-594 has also been shown to produce analgesic effects in animal models of chronic pain, which makes it a useful tool for studying the mechanisms of pain. However, ABT-594 has limitations in that it is a complex compound to synthesize and is relatively expensive.
Zukünftige Richtungen
For the study of ABT-594 include the development of new analogs and the exploration of its potential use in the treatment of other conditions.
Synthesemethoden
The synthesis of ABT-594 involves several steps, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with tert-butyl thiol in the presence of a base to form 4-phenyl-1,2,3,6-tetrahydropyridine-3-thiol. The resulting compound is then acetylated and oxidized to form ABT-594. The synthesis of ABT-594 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties that are effective in treating chronic pain. ABT-594 has also been studied for its potential use in the treatment of nicotine addiction. The compound has been shown to activate nicotinic acetylcholine receptors in the brain, which may help reduce cravings for nicotine.
Eigenschaften
CAS-Nummer |
18794-23-5 |
|---|---|
Produktname |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine |
Molekularformel |
C23H33NO3S2 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-phenyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C23H33NO3S2/c1-15(25)24-19(28-22(3,4)5)14-18(17-12-10-9-11-13-17)20(29-23(6,7)8)21(24)27-16(2)26/h9-14,19-21H,1-8H3 |
InChI-Schlüssel |
ZWFZFSUFGXNYAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
Kanonische SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




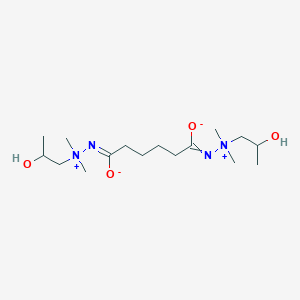
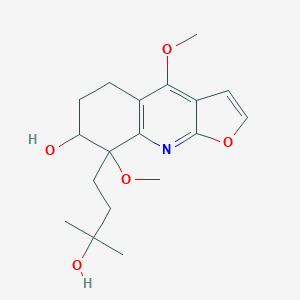

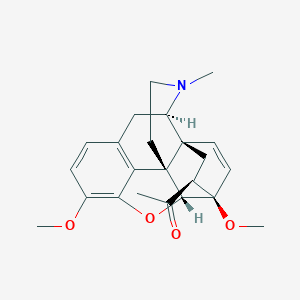
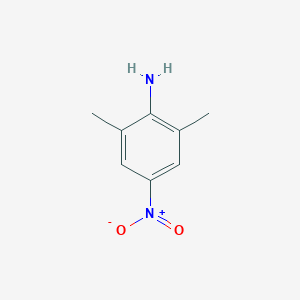
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

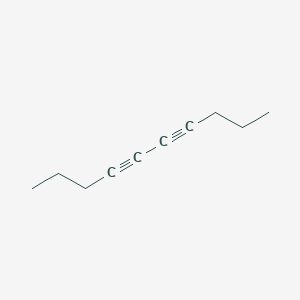

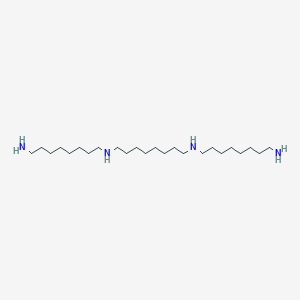
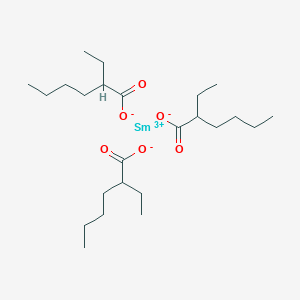
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)